4-(Naphthalen-1-yl)benzoic acid

Description

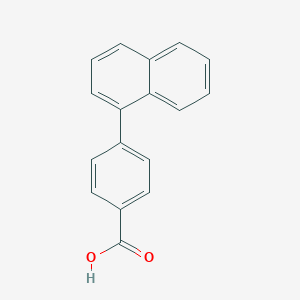

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHKJIKIQYSZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375042 | |

| Record name | 4-(Naphthalen-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106359-69-7 | |

| Record name | 4-(Naphthalen-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106359-69-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Naphthalen-1-yl)benzoic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-(Naphthalen-1-yl)benzoic acid

Introduction

This compound is a biaryl carboxylic acid that serves as a crucial structural motif and synthetic intermediate in various fields of chemical science. Its rigid, planar structure, a consequence of the directly linked naphthalene and benzene rings, imparts unique photophysical and pharmacological properties to its derivatives. In drug discovery, this scaffold is explored for applications ranging from cannabinoid receptor agonists to potential anticancer agents.[1][2] The dihedral angle between the benzene and naphthalene rings, approximately 49.09°, influences the molecule's conformational flexibility and its interaction with biological targets.[3] In materials science, its derivatives are investigated for their potential in organic light-emitting diodes (OLEDs) and other advanced materials.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and professionals in organic synthesis and drug development. We will dissect the core chemical principles, provide field-proven experimental protocols, and analyze the strategic advantages and limitations of each method, with a focus on the widely employed Suzuki-Miyaura coupling and the classic Grignard reaction.

Premier Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the cornerstone of modern biaryl synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and high yields. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or triflate.[4][5]

Causality and Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species which facilitates this transfer.[4][6]

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

There are two primary strategic disconnections for synthesizing this compound using this method:

-

Strategy A: Coupling of a 4-halobenzoic acid with naphthalene-1-boronic acid.

-

Strategy B: Coupling of a 1-halonaphthalene with 4-carboxyphenylboronic acid.

The choice between these strategies often depends on the commercial availability and cost of the starting materials. Both routes are highly effective.

Experimental Protocol: Suzuki-Miyaura Coupling (Strategy B)

This protocol describes the synthesis of this compound from 1-bromonaphthalene and 4-carboxyphenylboronic acid.

Step 1: Reagent Preparation and Inert Atmosphere

-

To a 100 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromonaphthalene (1.0 mmol, 1.0 eq), 4-carboxyphenylboronic acid (1.2 mmol, 1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

Step 2: Solvent and Base Addition

-

Add a degassed solvent mixture, such as 20 mL of toluene and 10 mL of ethanol.

-

Add a degassed aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 eq).[7]

Step 3: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

Step 4: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Add 30 mL of water and transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-acidic impurities.

-

Carefully acidify the aqueous layer with 2 M HCl until a white precipitate forms (pH ~2-3).

Step 5: Purification

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water (2 x 15 mL) to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Data Summary: Suzuki-Miyaura Coupling

| Parameter | Typical Conditions | Rationale/Causality |

| Aryl Halide | 1-Bromonaphthalene | Good balance of reactivity and stability. Iodides are more reactive but costlier; chlorides are less reactive. |

| Boronic Acid | 4-Carboxyphenylboronic acid | Readily available coupling partner. The pinacol ester can also be used for enhanced stability.[8] |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Provides the active Pd(0) species. Ligands stabilize the catalyst and influence reaction efficiency. |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid for efficient transmetalation.[4] |

| Solvent | Toluene/Ethanol/H₂O, Dioxane/H₂O, DMA | The solvent system must solubilize both organic and inorganic reagents.[7] |

| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome activation barriers in the catalytic cycle. |

| Typical Yield | >85% | Reflects the high efficiency of the Suzuki-Miyaura coupling. |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Pathway: Grignard Reagent Synthesis

The Grignard reaction is a powerful and classic method for forming carbon-carbon bonds.[9] It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. For synthesizing carboxylic acids, the Grignard reagent is typically reacted with carbon dioxide (dry ice).[9][10]

Causality and Mechanism

This synthesis route hinges on the nucleophilic character of the Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. The synthesis proceeds in two main stages:

-

Formation of the Grignard Reagent: An aryl halide (e.g., 1-bromonaphthalene) reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 1-naphthylmagnesium bromide. This step is sensitive to moisture, as any water will protonate and destroy the Grignard reagent.[11]

-

Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. This forms a magnesium carboxylate salt.

-

Acidic Workup: The addition of an aqueous acid protonates the carboxylate salt to yield the final carboxylic acid product.[10]

Experimental Protocol: Grignard Synthesis

Step 1: Apparatus and Reagent Preparation (Strictly Anhydrous)

-

All glassware (three-necked flask, reflux condenser, dropping funnel) must be oven-dried or flame-dried under vacuum and cooled under a stream of dry nitrogen.

-

Magnesium turnings (1.2 mmol, 1.2 eq) are placed in the reaction flask.

-

Anhydrous diethyl ether or THF (~20 mL) is added to the flask.

Step 2: Formation of 1-Naphthylmagnesium Bromide

-

A solution of 1-bromonaphthalene (1.0 mmol, 1.0 eq) in ~10 mL of anhydrous ether is prepared and placed in the dropping funnel.

-

A small portion of the bromide solution is added to the magnesium suspension. The reaction is initiated, often indicated by gentle bubbling or a slight increase in temperature. A small crystal of iodine can be added to activate the magnesium if the reaction does not start.

-

Once initiated, the remaining 1-bromonaphthalene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature or gently heated for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 3: Carboxylation

-

The Grignard solution is transferred via cannula into a separate flask containing a large excess of crushed dry ice (solid CO₂) covered with anhydrous ether. This should be done carefully to control the exothermic reaction.

-

The mixture is stirred until it reaches room temperature, allowing the excess CO₂ to sublime.

Step 4: Workup and Isolation

-

The resulting slurry is quenched by the slow addition of cold 1 M aqueous HCl, which protonates the magnesium carboxylate salt.[12]

-

The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

-

The combined organic layers are extracted with an aqueous solution of NaOH or NaHCO₃ to convert the benzoic acid into its water-soluble sodium salt.

-

The aqueous basic extracts are combined and then acidified with concentrated HCl to precipitate the this compound.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization can be performed if necessary.

Data Summary: Grignard Synthesis

| Parameter | Typical Conditions | Rationale/Causality |

| Aryl Halide | 1-Bromonaphthalene | Bromides offer a good compromise between reactivity and ease of handling for Grignard formation. |

| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are required to solvate and stabilize the Grignard reagent. Must be strictly anhydrous.[9] |

| Electrophile | Solid Carbon Dioxide (Dry Ice) | A readily available and inexpensive source of the carboxyl group. |

| Workup | Acidic (HCl), followed by base-acid extraction | The acidic workup protonates the carboxylate. The base-acid extraction is a classic method to purify carboxylic acids.[12] |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture. |

| Typical Yield | 60-80% | Yields can be high but are highly dependent on maintaining strictly anhydrous conditions.[9] |

Visualization: Grignard Synthesis Workflow

Caption: Workflow for the Grignard synthesis of the target acid.

Other Synthetic Approaches

While Suzuki coupling and Grignard reactions are the most common, other methods can be considered, though they often present greater challenges.

-

Ullmann Condensation: This copper-catalyzed reaction can form aryl-aryl bonds but traditionally requires harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder.[13][14] Modern modifications have introduced soluble copper catalysts and ligands, but the functional group tolerance can be lower than that of palladium-catalyzed methods.[13]

-

Friedel-Crafts Acylation: A Friedel-Crafts acylation of naphthalene with 4-chlorobenzoyl chloride, followed by a subsequent reaction to form the C-C bond, is theoretically possible. However, Friedel-Crafts acylation of naphthalene is notoriously difficult to control regioselectively. The reaction can produce a mixture of 1- and 2-acylnaphthalene isomers, with the product ratio being highly dependent on the solvent and reaction conditions.[15][16][17] This makes it a less desirable route for the clean synthesis of a single isomer like this compound.

Conclusion: A Strategic Selection

The synthesis of this compound is most reliably and efficiently achieved via the Suzuki-Miyaura cross-coupling reaction . Its key advantages are high yields, exceptional tolerance for the carboxylic acid functional group, and relatively mild conditions. It is the preferred method in both academic and industrial settings for its reliability and scalability.

The Grignard synthesis remains a viable and cost-effective alternative, particularly when palladium catalysts are prohibitively expensive. Its primary drawback is the stringent requirement for anhydrous conditions, which can make the reaction challenging to perform consistently, especially on a large scale. The choice between these premier pathways will ultimately depend on the specific constraints of the laboratory, including budget, available starting materials, and the desired scale of the synthesis.

References

-

Chemistry Online. (2022-10-31). Synthesis of benzoic acid from Grignard reagent. [Link]

-

Organic Syntheses. (n.d.). 4-nonylbenzoic acid. [Link]

- Tan, Y., et al. (2015). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.

-

University of the Sciences. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

-

Talele, T. T., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3454-3458. [Link]

-

Lima, C. F. R. A. C., et al. (2009). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Tetrahedron, 65(46), 9534-9539. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ChemSynthesis. (n.d.). 4-naphthalen-1-yloxy-benzoic acid. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]

-

Palmer, J. A., et al. (2008). Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration. Journal of Medicinal Chemistry, 51(13), 3950-3964. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S99-S102.

- Parhizkar, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 41923-41947.

-

Okamoto, K., et al. (2011). methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

-

University of Sydney. (n.d.). organic synthesis: benzoic acid via a grignard reaction. [Link]

-

ResearchGate. (n.d.). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN), as an Acid-Base Indicator. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

Organic Syntheses. (n.d.). 1-Phenyl-1,4-pentadiyne. [Link]

-

Al-Hujaily, E. M., et al. (2021). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Molecules, 26(11), 3185. [Link]

- Google Patents. (n.d.).

-

Okamoto, K., et al. (2011). (2,7-Dimethoxynaphthalen-1-yl)(4-methoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o147. [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

- Google Patents. (n.d.).

-

Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

-

StuDocu. (n.d.). Formation and Use of an Organometallic Reagent. [Link]

-

ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. [Link]

-

Lima, C. F., et al. (2009). 4-(1-Naphth-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2758. [Link]

-

ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. [Link]

-

ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Link]

-

Okamoto, K., et al. (2012). (8-Benzoyl-2,7-diethoxynaphthalen-1-yl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o921. [Link]

-

WebFinance, Inc. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

Sources

- 1. Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(1-Naphth-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. ikm.org.my [ikm.org.my]

- 8. nbinno.com [nbinno.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. maths.tcd.ie [maths.tcd.ie]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. myttex.net [myttex.net]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Naphthalen-1-yl)benzoic acid (CAS: 106359-69-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Naphthalen-1-yl)benzoic acid is a bi-aryl carboxylic acid that presents a versatile scaffold for research and development in medicinal chemistry and materials science. Its structure, featuring a naphthalene moiety linked to a benzoic acid, provides a unique combination of properties, including potential fluorescence and opportunities for further functionalization. This guide offers a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on practical insights for laboratory work.

Physicochemical and Structural Properties

This compound is a white to off-white solid. The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 106359-69-7 | [1]() |

| Molecular Formula | C₁₇H₁₂O₂ | [1]() |

| Molecular Weight | 248.27 g/mol | [2]() |

| Melting Point | 509 K (236 °C) | [2]() |

| Appearance | White crystalline solid | Inferred from synthesis |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, acetone, and ethyl acetate. | Inferred from structural similarity to benzoic acid and naphthalene |

Structurally, the molecule is not planar. The dihedral angle between the mean planes of the benzene ring and the naphthalene ring system is approximately 49.09°.[2][3] In the crystalline state, molecules of this compound form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups.[2][3]

Synthesis: A Validated Suzuki-Miyaura Coupling Protocol

The synthesis of this compound is reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. The reaction couples 1-bromonaphthalene with 4-carboxyphenylboronic acid.

Causality of Experimental Choices

-

Catalyst: Palladium acetate (Pd(OAc)₂) is chosen as the palladium source. It is a stable, commercially available, and effective catalyst for Suzuki couplings. In the reaction, it is reduced in situ to the active Pd(0) species.

-

Base: Potassium carbonate (K₂CO₃) is a crucial component. It serves to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.

-

Solvent System: A water-based system is utilized, which is environmentally friendly. The use of water also aids in the dissolution of the potassium carbonate.

-

Temperature: The reaction is heated to 95°C to ensure a reasonable reaction rate.

Experimental Protocol

-

Reagent Preparation:

-

In a suitable reaction vessel, dissolve 1-bromonaphthalene (5 mmol, 1 equivalent) and 4-carboxyphenylboronic acid (8 mmol, 1.6 equivalents) in 20 mL of water.

-

In a separate vessel, prepare a solution of potassium carbonate (20 mmol, 4 equivalents) in 20 mL of water.

-

-

Reaction Setup:

-

To the solution of the naphthalene and boronic acid, add palladium(II) acetate (2 mol%).

-

With vigorous stirring, add the potassium carbonate solution to the reaction mixture.

-

-

Reaction Execution:

-

Heat the resulting mixture to 95°C with constant stirring for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Acidify the solution to a pH below 5 with 0.1 M HCl. This will precipitate the carboxylic acid product.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with 0.1 M HCl.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Wash the resulting precipitate with diethyl ether to remove non-polar impurities, yielding the final product as white flakes. A reported yield for this protocol is 59% with a purity of 99.9%.[2]

-

Synthesis Workflow Diagram

Caption: Potential development pathways for this compound in research.

Safety and Handling

No specific safety data sheet is readily available for this compound. Therefore, it should be handled with the care appropriate for a novel chemical substance. General precautions for handling aromatic carboxylic acids and naphthalene derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a readily synthesizable compound with significant potential for applications in drug discovery and materials science. Its well-defined structure and the presence of versatile functional groups make it an excellent candidate for further investigation. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing molecule.

References

-

Lima, C. F. R. A. C., et al. (2009). 4-(1-Naphthyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3037. [Link]

-

ResearchGate. (n.d.). 4-(1-Naphthyl)benzoic acid. Retrieved from [Link]

-

Wang, Y., et al. (2020). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. RSC Advances, 10(42), 25065-25070. [Link]

-

Khan, I., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Frontiers in Pharmacology, 14, 1230639. [Link]

-

National Center for Biotechnology Information. (n.d.). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(1-Naphth-yl)benzoic acid. Retrieved from [Link]

-

Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]

-

International Journal of Pharmaceutical Sciences and Nanotechnology. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

-

PubMed. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(Naphthalen-1-yl)benzoic Acid: Physicochemical Properties and Synthetic Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Naphthalen-1-yl)benzoic acid, a bifunctional aromatic compound, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its rigid, planar naphthalene moiety, coupled with the versatile carboxylic acid functionality of the benzoic acid ring, provides a unique scaffold for the design of novel therapeutic agents and functional materials. The inherent properties of the naphthalene group, such as its lipophilicity and ability to engage in π-stacking interactions, combined with the hydrogen bonding capabilities and coordination potential of the carboxylic acid, make this molecule a compelling building block for targeted drug design. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed, field-proven protocol for its synthesis.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is paramount for its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its processing and formulation characteristics in materials science.

Core Molecular and Physical Characteristics

The structural integrity of this compound is defined by the covalent linkage of a naphthalene ring to a benzoic acid moiety at the 4-position. X-ray crystallography studies have revealed that the dihedral angle between the mean plane of the benzene ring and the naphthalene ring system is approximately 49.09 (6)°.[1][2] This non-planar orientation has significant implications for the molecule's overall shape and its ability to interact with biological targets. In the solid state, molecules of this compound form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds between their carboxylic acid groups.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O₂ | [3] |

| Molecular Weight | 248.27 g/mol | [3] |

| Melting Point | 235.85 °C (509 K) | [3] |

| Boiling Point | Not experimentally determined. Predicted values suggest a high boiling point consistent with its molecular weight and aromatic nature. | N/A |

| Appearance | White flakes | [3] |

Solubility and Acidity

The acidity of the carboxylic acid group, quantified by its pKa, is a key determinant of its ionization state at physiological pH. An experimental pKa value for this compound is not available in the reviewed literature. However, it is expected to be a weak acid, similar to benzoic acid (pKa ≈ 4.2).[6][7] The electron-withdrawing nature of the naphthalene ring may slightly increase its acidity compared to benzoic acid.

Spectroscopic Profile

Spectroscopic analysis is essential for the unequivocal identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, a predictive analysis based on the well-understood spectral characteristics of its constituent functional groups can be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the naphthalene and benzene rings. A downfield singlet, often broad, corresponding to the carboxylic acid proton (δ > 10 ppm) should also be present. The integration of these signals would correspond to the number of protons in each environment. For comparison, the aromatic protons of benzoic acid appear in the δ 7.5-8.1 ppm range, and the carboxylic acid proton is typically found around δ 12-13 ppm.[8][9]

-

¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the 17 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate significantly downfield (δ > 170 ppm). The quaternary carbons and the protonated carbons of the aromatic rings will appear in the typical aromatic region (δ 120-150 ppm). For reference, the carbonyl carbon of benzoic acid appears at approximately δ 172.6 ppm, and the aromatic carbons resonate between δ 128.5 and 133.9 ppm.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups. Key expected absorptions include:

-

O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[12][13]

-

C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.[12]

-

C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.[12]

-

C-O Stretch and O-H Bend: These vibrations are expected in the fingerprint region, typically around 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively.[12]

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (248.27). Common fragmentation patterns for benzoic acid derivatives include the loss of •OH (M-17) and •COOH (M-45).[6][14][15] The fragmentation of the naphthalene ring would also contribute to the overall spectrum.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is reliably achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering a versatile and high-yielding route to biaryl compounds.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Step-by-Step Experimental Protocol

This protocol is adapted from a validated crystallographic study and provides a reliable method for the synthesis of this compound.[3]

Materials:

-

1-Bromonaphthalene

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate

-

0.1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ether

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-bromonaphthalene (5 mmol, 1.0 eq) and 4-carboxyphenylboronic acid (8 mmol, 1.6 eq) in 20 mL of deionized water.

-

Catalyst Addition: To this solution, add palladium(II) acetate (2 mol%).

-

Base Addition: Prepare a solution of potassium carbonate (20 mmol, 4.0 eq) in 20 mL of deionized water and add it to the reaction mixture.

-

Reaction Conditions: Heat the resulting mixture to 95°C with constant stirring for 6 hours.

-

Workup - Acidification and Extraction: Allow the reaction mixture to cool to room temperature. Acidify the solution to a pH of less than 5 using 0.1 M HCl. Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Wash the organic layer with 0.1 M HCl. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Evaporate the ethyl acetate under reduced pressure.

-

Purification: Wash the resulting precipitate with ether to yield the final product as white flakes. A reported yield for this procedure is 59% with a purity of 99.9%.[3]

Causality Behind Experimental Choices:

-

Palladium(II) Acetate as Catalyst: Pd(OAc)₂ is a common and effective palladium source for Suzuki-Miyaura couplings. In the reaction mixture, it is reduced in situ to the active Pd(0) catalyst.

-

Potassium Carbonate as Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. Potassium carbonate is an effective and economical choice for this purpose.

-

Water as Solvent: The use of water as a solvent makes this a greener and safer alternative to many organic solvents typically used in cross-coupling reactions.

-

Acidification: Acidification of the reaction mixture after completion protonates the carboxylate salt of the product, causing it to precipitate out of the aqueous solution, facilitating its extraction into an organic solvent.

Applications in Drug Development

The unique structural combination of a naphthalene ring and a benzoic acid moiety in this compound makes it a valuable scaffold in drug discovery.

-

Enzyme Inhibition: The carboxylic acid group can act as a key interaction point with the active sites of various enzymes, forming hydrogen bonds or salt bridges. The naphthalene moiety can provide additional hydrophobic interactions, enhancing binding affinity and selectivity. Derivatives of benzoic acid are known to act as enzyme inhibitors.[16][17][18]

-

Receptor Agonism/Antagonism: The rigid, aromatic structure can mimic endogenous ligands and interact with nuclear receptors. For instance, bexarotene, a retinoid X receptor (RXR) agonist, features a tetrahydronaphthalene core linked to a benzoic acid derivative, highlighting the potential of this scaffold in targeting such receptors.[19][20][21]

-

Antimicrobial and Anticancer Potential: Naphthalene derivatives have been extensively studied for their wide range of biological activities, including antimicrobial and anticancer properties. The incorporation of a benzoic acid moiety can modulate these activities and improve the pharmacokinetic properties of potential drug candidates.

Conclusion

This compound is a molecule with significant potential, underpinned by its distinct physicochemical properties and versatile synthetic accessibility. While a complete experimental dataset for all its properties is not yet publicly available, the existing data, coupled with predictive insights and a robust synthetic protocol, provide a solid foundation for its further exploration in medicinal chemistry and materials science. This guide serves as a valuable resource for researchers aiming to harness the unique characteristics of this promising chemical entity.

References

-

ChemSynthesis. (2025, May 20). 4-naphthalen-1-yloxy-benzoic acid. Retrieved from [Link]

-

Lima, C. F. R. A. C., Gomes, L. R., Santos, L. M. N. B. F., & Low, J. N. (2009). 4-(1-Naphthyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2766. Retrieved from [Link]

-

PubMed. (n.d.). 4-(1-Naphth-yl)benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Retrieved from [Link]

-

Jurutka, P. W., Kaneko, I., Yang, J., Bhogal, J. S., Swierski, J. C., Tabacaru, C. R., ... & Wagner, C. E. (2013). Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254). Journal of medicinal chemistry, 56(21), 8432–8454. Retrieved from [Link]

-

Lima, C. F. R. A. C., Gomes, L. R., Santos, L. M. N. B. F., & Low, J. N. (2009). 4-(1-Naphthyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2766. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN), as an Acid-Base Indicator. Retrieved from [Link]

-

Heck, M. C., Wagner, C. E., Shahani, P. H., MacNeill, M., Grozic, A., Darwaiz, T., ... & Jurutka, P. W. (2016). Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN). Journal of medicinal chemistry, 59(19), 8924–8940. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Retrieved from [Link]

-

El-Helby, A. G., Sakr, H., Ayyad, R. R., Mahdy, H. A., Khalifa, M. M., & Belal, A. (2020). Design, synthesis, molecular modeling, and biological evaluation of some novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted) phenyl) acetamide derivatives for biological evaluation as anticonvulsant agents. Bulletin of Faculty of Pharmacy, Cairo University, 51(1), 101-111. Retrieved from [Link]

- Martin, G. E., & Zektzer, A. S. (1988). Two-dimensional NMR methods for establishing molecular connectivity.

-

Heck, M. C., Lewis, L. C., Aron, A. W., & Jurutka, P. W. (2017). A Review of the Molecular Design and Biological Activities of RXR Agonists. Mini reviews in medicinal chemistry, 17(15), 1435–1453. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in... Retrieved from [Link]

-

Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., Zhang, Y., ... & Sun, J. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2007–2015. Retrieved from [Link]

-

FDS Pharmacy. (n.d.). To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

-

ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

-

Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M= Ni, Cd, Co, Mn) Hofmann-Type Complexes. Zeitschrift für Naturforschung A, 60(4-5), 285-288. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. Retrieved from [Link]

-

ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

-

PubMed. (n.d.). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

Sundaraganesan, N., Ilakiamani, S., Saleem, H., & Wojciechowski, P. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 90, 165-174. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

PubMed Central (PMC). (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

Sciencemadness Wiki. (2024, March 5). Benzoic acid. Retrieved from [Link]

Sources

- 1. 4-(1-Naphth-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two-Base Extraction of Benzoic Acid, 2-Naphthol, and Naphthalene from Unknown Sample # 131 - Edubirdie [edubirdie.com]

- 5. researchgate.net [researchgate.net]

- 6. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. znaturforsch.com [znaturforsch.com]

- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pioneerpublisher.com [pioneerpublisher.com]

- 16. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) [mdpi.com]

- 20. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(Naphthalen-1-yl)benzoic acid in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Naphthalen-1-yl)benzoic acid, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical prediction and practical, field-proven experimental protocols. We will delve into the structural rationale for its solubility behavior and provide detailed methodologies for its empirical determination.

Understanding the Molecular Architecture: A Predictive Approach to Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. This compound (C₁₇H₁₂O₂) possesses a unique bifunctional nature, incorporating both a large, nonpolar polycyclic aromatic hydrocarbon (naphthalene) and a polar, hydrogen-bonding capable carboxylic acid group attached to a benzene ring.[1] This structure suggests a nuanced solubility profile.

-

The Influence of the Naphthalene and Benzene Moieties: The extensive, nonpolar surface area of the naphthalene and benzene rings will dominate the molecule's character, predicting poor solubility in polar solvents like water. These aromatic systems will, however, favor interactions with nonpolar and moderately polar organic solvents through van der Waals forces and π-π stacking. Naphthalene itself is known to be soluble in solvents such as alcohols, ethers, benzene, and chloroform.[2]

-

The Role of the Carboxylic Acid Group: The carboxylic acid functional group introduces polarity and the capacity for hydrogen bonding. This group will enhance solubility in polar organic solvents that can act as hydrogen bond donors or acceptors, such as alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone). Benzoic acid, the simpler aromatic carboxylic acid, is sparingly soluble in water but demonstrates good solubility in organic solvents like ethanol, methanol, acetone, and benzene.[3][4]

Predicted Solubility Profile: Based on this structural analysis, this compound is expected to exhibit low solubility in water and nonpolar aliphatic hydrocarbons (e.g., hexane). Its solubility is predicted to be significantly higher in polar aprotic solvents (e.g., acetone, ethyl acetate), polar protic solvents (e.g., ethanol, methanol), and aromatic hydrocarbons (e.g., toluene), where a combination of dispersion forces, dipole-dipole interactions, and hydrogen bonding can be maximized.

Quantitative Determination of Solubility: The Shake-Flask Method

To empirically determine the solubility of this compound, the equilibrium shake-flask method is the gold standard, providing reliable and reproducible data. The following protocol is a self-validating system designed to ensure the attainment of thermodynamic equilibrium.

Experimental Workflow

The overall workflow for determining the equilibrium solubility is depicted below. This process ensures that a saturated solution is prepared, and the concentration of the dissolved solute is accurately measured.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically resistant 0.45 µm syringe filter (e.g., PTFE) to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification of Solute Concentration:

-

The concentration of this compound in the diluted filtrate can be determined using either UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Analytical Methodologies for Concentration Determination

The choice of analytical technique depends on the available instrumentation and the required sensitivity and selectivity.

UV-Vis Spectrophotometry

This method is rapid and straightforward, leveraging the strong UV absorbance of the aromatic rings in this compound.

Protocol:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the UV spectrum of the solution from approximately 200 nm to 400 nm to identify the wavelength of maximum absorbance (λmax). Based on the structures of benzoic acid (λmax ≈ 230 nm and 274 nm) and naphthalene (λmax ≈ 220 nm), a prominent peak is expected in the 220-280 nm range.[2][5]

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. A linear relationship should be observed, in accordance with the Beer-Lambert law.

-

-

Sample Analysis:

-

Measure the absorbance of the diluted filtrate from the solubility experiment at the same λmax.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is particularly useful when dealing with complex matrices or for orthogonal validation of the UV-Vis method. A reverse-phase HPLC method is generally suitable for aromatic carboxylic acids.

Illustrative HPLC Method:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point for retaining the nonpolar analyte.

-

Mobile Phase: A gradient elution is often effective. A typical starting point would be a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Gradient: A linear gradient from a lower to a higher percentage of the organic phase will elute the compound. For example, starting with 40% acetonitrile and increasing to 90% over 10-15 minutes.

-

Detection: UV detection at the λmax determined previously (e.g., in the 230-280 nm range) is suitable.

-

Quantification: As with UV-Vis, a calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against concentration.

Data Presentation and Interpretation

The determined solubility values should be tabulated for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Water | Very Low | To be determined |

| Hexane | Very Low | To be determined |

| Toluene | High | To be determined |

| Methanol | High | To be determined |

| Ethanol | High | To be determined |

| Acetone | High | To be determined |

| Ethyl Acetate | High | To be determined |

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a predictive approach based on molecular structure with a rigorous experimental protocol, researchers can obtain accurate and reliable solubility data. This information is critical for a wide range of applications, from designing effective crystallization processes to formulating drug delivery systems. The self-validating nature of the described shake-flask method, coupled with precise analytical quantification, ensures the integrity of the generated data, empowering informed decisions in research and development.

References

-

Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. eScholarship, University of California. [Link]

-

Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene. Retrieved from [Link]

-

Pehourcq, F., & Jarry, C. (2002). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Journal of Chromatography B, 772(2), 323-328. [Link]

-

SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

-

Wikipedia. (2024, January 20). Naphthalene. In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]

-

Al-Othman, Z. A., Ali, I., & Sun, P. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. International journal of molecular sciences, 15(12), 22359–22370. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectra of naphthalene (C10H8) (1 mg/L) dissolved in 96 % ethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

-

Prahl, S. (2017, June 2). Naphthalene. Oregon Medical Laser Center. Retrieved from [Link]

-

Lima, C. F. R. A. C., Gomes, L. R., Santos, L. M. N. B. F., & Low, J. N. (2009). 4-(1-Naphthyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3037. [Link]

-

Nakashima, K., & Yamauchi, S. (2000). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Health Science, 46(5), 323-334. [Link]

-

Filo. (n.d.). The λmax values of naphthalene, anthracene, and tetracene are... Retrieved from [Link]

-

Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

-

Galić, N., Perić, M., & Sovića, I. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie-Chemical Monthly, 152(6), 669-679. [Link]

-

Zarad, S. I., Nimkar, N. R., Desai, K. R., & Suraliwala, M. (2014). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. ResearchGate. [Link]

-

Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]

Sources

- 1. 4-(1-Naphth-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene [docbrown.info]

An In-depth Technical Guide to the Physicochemical Characterization of 4-(Naphthalen-1-yl)benzoic acid: Melting and Boiling Point Determination

This technical guide provides a comprehensive overview of the core physicochemical properties—specifically the melting and boiling points—of 4-(Naphthalen-1-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these crucial parameters. We will explore not just the "how" but the "why" behind the experimental choices, ensuring a deep, actionable understanding of the science involved.

Introduction: The Significance of Physical Constants in Drug Development

In the landscape of pharmaceutical sciences, the melting and boiling points of an active pharmaceutical ingredient (API) are fundamental physical constants. These are not merely numbers but critical indicators of purity, identity, and the stability of a compound. A sharp, well-defined melting point range is often the first hallmark of a pure crystalline substance, while any deviation can signify the presence of impurities.[1] These parameters profoundly influence downstream processes, including formulation, storage, and bioavailability.

This compound, with its rigid bicyclic naphthalene moiety coupled to a benzoic acid group, presents an interesting case study. Its structural characteristics—a significant molecular weight and the capacity for strong intermolecular hydrogen bonding via the carboxylic acid group—suggest a high melting point and potential thermal instability, which are critical considerations for its development as a therapeutic agent.

Physicochemical Properties of this compound

A thorough understanding of a compound begins with its key physical data. These values are the foundation upon which further research and development are built.

Molecular and Structural Information

-

Molecular Formula: C₁₇H₁₂O₂

-

Molecular Weight: 248.28 g/mol

-

Structure: The molecule consists of a naphthalene ring system linked to a benzoic acid moiety. The dihedral angle between the benzene and naphthalene ring systems is approximately 49.09°.[2] In its solid state, molecules of this compound form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between their carboxylic acid groups.[2][3]

Melting and Boiling Points

The thermal transition points are critical for handling and processing the compound.

| Property | Value | Notes |

| Melting Point | 236 °C (509 K)[3] | This is an experimentally determined value from crystallographic analysis. A sharp melting point is indicative of high purity for a crystalline solid. |

| Boiling Point | Not available (likely decomposes) | Due to its high molecular weight and strong intermolecular forces, it is highly probable that this compound will decompose at temperatures below its theoretical boiling point at atmospheric pressure. This is a common characteristic of complex organic molecules. |

The Science Behind Phase Transitions: A Deeper Look

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This requires sufficient energy to overcome the intermolecular forces holding the crystal lattice together.[3] For this compound, these forces are substantial, primarily due to:

-

Hydrogen Bonding: The carboxylic acid groups form strong hydrogen-bonded dimers, significantly increasing the energy required to break the crystal lattice.[2]

-

Van der Waals Forces: The large, planar naphthalene and benzene rings allow for significant surface area contact, leading to strong van der Waals interactions.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4] This transition requires even more energy to overcome intermolecular forces completely, allowing molecules to escape into the gaseous phase. For compounds like this compound, the energy required to reach the boiling point is often so high that it surpasses the energy needed to break covalent bonds within the molecule itself, leading to thermal decomposition.

Experimental Determination of the Melting Point

The determination of a melting point is a cornerstone of compound characterization. The following protocol outlines a robust method for obtaining a precise and accurate value.

Principle of Capillary Melting Point Determination

This technique involves heating a small, powdered sample in a capillary tube within a calibrated apparatus. The melting range is observed as the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[1] A narrow melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[1]

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as moisture can depress the melting point.

-

Finely powder a small amount of the sample on a clean, dry surface. This ensures uniform heating.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample. A small amount of solid will enter the tube.

-

To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube.

-

The final packed sample height should be between 2-3 mm for optimal results. An excessive amount of sample can lead to a broadened melting range.

-

-

Measurement using a Digital Melting Point Apparatus:

-

Place the loaded capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/minute) to determine an approximate melting point. For this compound, this would be in the vicinity of 236 °C.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and set a slow heating rate of 1-2 °C per minute. This slow rate is crucial for ensuring thermal equilibrium between the sample, thermometer, and heating block, which is essential for an accurate measurement.

-

Record the temperature (T₁) at which the first sign of melting (the appearance of a liquid droplet) is observed.

-

Record the temperature (T₂) at which the last solid crystal liquefies.

-

The melting point is reported as the range T₁ - T₂.

-

Self-Validating System and Trustworthiness

-

Calibration: The accuracy of the measurement is contingent on the calibration of the melting point apparatus. Regularly calibrate the instrument using certified reference standards with known melting points (e.g., benzoic acid, 122.4 °C).[5]

-

Repeatability: Always perform the measurement in triplicate to ensure the results are reproducible. Consistent results across multiple measurements build confidence in the obtained value.

-

Mixed Melting Point: To confirm the identity of the synthesized compound, a mixed melting point determination can be performed. Mix the sample with an authentic standard of this compound. If the melting point of the mixture is sharp and identical to the individual components, the identity is confirmed. If the melting point is depressed and broadened, the synthesized compound is likely impure or a different substance.

Experimental Workflow Diagram

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Conclusion

The physicochemical characterization of this compound reveals it to be a high-melting point solid (236 °C), a property consistent with its molecular structure and strong intermolecular hydrogen bonding. The absence of a reported boiling point strongly suggests thermal decomposition at elevated temperatures, a critical factor for consideration in any high-temperature manufacturing or formulation processes. The methodologies detailed herein provide a robust framework for the precise and reliable determination of these fundamental properties, ensuring the scientific integrity required for advanced drug development and research applications.

References

-

ChemSynthesis. (n.d.). 4-naphthalen-1-yloxy-benzoic acid. Retrieved from [Link]

-

Lima, C. F. R. A. C., Gomes, L. R., Santos, L. M. N. B. F., & Low, J. N. (2009). 4-(1-Naphth-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3037. Available at: [Link]

-

University of Missouri. (n.d.). Experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

University of Missouri. (n.d.). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Wikipedia. (2024, March 5). Benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid. Retrieved from [Link]

-

Lima, C. F. R. A. C., et al. (2009). 4-(1-Naphthyl)benzoic acid. Acta Crystallographica Section E, 65(12), o3037. Available at: [Link]

-

LookChem. (n.d.). CAS No 5731-10-2, 4'-FLUORO-BIPHENYL-4-CARBOXYLIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sciencemadness Wiki. (2024, March 5). Benzoic acid. Retrieved from [Link]

Sources

- 1. Naphthalene benzoic acid | C17H14O2 | CID 23469837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(1-Naphth-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(1-Naphthyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. 1-Naphthyl Benzoate CAS 607-55-6|For Research [benchchem.com]

A Technical Guide to the Spectral Analysis of 4-(Naphthalen-1-yl)benzoic Acid

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-(naphthalen-1-yl)benzoic acid, a molecule of interest in materials science and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes the synergy between data and interpretation, providing not just the spectral features but also the scientific rationale behind their analysis, grounded in established principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound (C₁₇H₁₂O₂) is an aromatic carboxylic acid featuring a benzoic acid moiety substituted with a naphthalene ring at the 4-position. The structural rigidity and extended π-system of this molecule give rise to distinct spectral features that are invaluable for its identification and characterization. In the solid state, molecules of this compound are known to form centrosymmetric dimers through intermolecular O-H⋯O hydrogen bonds between the carboxylic acid groups.[1][2] The dihedral angle between the benzene and naphthalene ring systems is approximately 49.09°.[1][2]

A comprehensive spectroscopic analysis is crucial to confirm the molecular structure and purity of this compound. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra, providing both the data and the underlying principles for their interpretation.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

The solution should be sonicated briefly if necessary to ensure complete dissolution.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: DMSO-d₆.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: 298 K.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, along with a characteristic downfield signal for the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | broad singlet | 1H | Carboxylic acid (-COOH) |

| ~8.2-7.4 | multiplet | 11H | Aromatic protons (naphthalene and benzene rings) |

Interpretation:

-

Carboxylic Acid Proton (~13.0 ppm): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm.[3] Its broadness is a result of hydrogen bonding and chemical exchange with any residual water in the solvent.

-

Aromatic Protons (~8.2-7.4 ppm): The 11 aromatic protons on the naphthalene and benzene rings will produce a complex series of overlapping multiplets. The protons on the naphthalene ring will exhibit their own characteristic splitting patterns, as will the two sets of chemically non-equivalent protons on the 1,4-disubstituted benzene ring. Due to the anisotropic effect of the adjacent aromatic ring, some of these protons will be shifted further downfield.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carboxylic acid carbonyl (C=O) |

| ~145-120 | Aromatic carbons (C and CH) |

Interpretation:

-

Carbonyl Carbon (~167 ppm): The carbon of the carboxylic acid group is significantly deshielded by the two oxygen atoms and is expected to resonate at a chemical shift of around 167 ppm.[4]

-

Aromatic Carbons (~145-120 ppm): The 16 aromatic carbons (including the quaternary carbons) will appear in the typical aromatic region. The carbon atom of the benzene ring attached to the carboxylic acid group and the one attached to the naphthalene ring will be downfield shifted compared to the other benzene ring carbons. Similarly, the carbons of the naphthalene ring will show distinct chemical shifts based on their electronic environment.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol for IR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3300-2500 | O-H stretch | Very broad, strong |

| ~3100-3000 | Aromatic C-H stretch | Sharp, medium |

| ~1700-1680 | C=O stretch | Strong, sharp |

| ~1600, ~1450 | Aromatic C=C stretch | Medium to strong |

| ~1300 | C-O stretch and O-H bend | Medium |

| ~900-650 | Aromatic C-H out-of-plane bend | Strong |

Interpretation:

-

O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[5] This broadness is a hallmark of carboxylic acids.[5]

-